Disodium 4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}benzene-1,3-disulfonate
Description
2,4-Disulfobenzaldehyde-2',4'-dinitrophenylhydrazone Disodium Salt (CAS 161617-43-2) is a specialized organic compound characterized by a benzaldehyde core functionalized with two sulfonate groups at the 2- and 4-positions. The aldehyde group forms a hydrazone linkage with 2,4-dinitrophenylhydrazine, resulting in a disodium salt structure . This compound’s sulfonic acid groups enhance its water solubility, while the dinitrophenylhydrazone moiety is reactive toward carbonyl groups, making it useful in analytical chemistry for derivatizing aldehydes and ketones .
Properties
CAS No. |
161617-43-2 |
|---|---|
Molecular Formula |
C13H8N4Na2O10S2 |
Molecular Weight |
490.3 g/mol |
IUPAC Name |
disodium;4-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C13H10N4O10S2.2Na/c18-16(19)9-2-4-11(12(5-9)17(20)21)15-14-7-8-1-3-10(28(22,23)24)6-13(8)29(25,26)27;;/h1-7,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
KRBGXZPLBAHPIL-UHFFFAOYSA-L |
Synonyms |
4-[[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl]-1,3-benzenedisulfonic Acid Disodium Salt; |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Sulfonation Agent : A mixture of 20% fuming sulfuric acid and concentrated sulfuric acid (1:3 v/v) at 120–140°C for 4–6 hours.
-
Quenching : The reaction is quenched by pouring the mixture into ice-cold water, yielding 2,4-disulfobenzaldehyde as a crystalline precipitate.
Key Parameters :
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature (°C) | 120–140 | 130 |
| Reaction Time (h) | 4–6 | 5 |
| Acid Ratio (v/v) | 1:3 (oleum:H₂SO₄) | 1:3 |
Hydrazone Formation with 2,4-Dinitrophenylhydrazine
The sulfonated aldehyde is then condensed with 2,4-dinitrophenylhydrazine (DNPH) to form the hydrazone derivative. DNPH is synthesized via nitration of phenylhydrazine, followed by diazotization and coupling.
Hydrazone Condensation Protocol
-
Reagent Preparation :
-
DNPH (1.2 equivalents) is dissolved in methanol containing 5% HCl.
-
2,4-Disulfobenzaldehyde (1 equivalent) is added dropwise under reflux.
-
-
Reaction Monitoring :
-
Workup :
Critical Factors :
-
Acid catalysis (HCl) accelerates imine formation.
-
Excess DNPH ensures complete conversion of the aldehyde.
Salt Formation via Neutralization
The hydrazone intermediate is converted to its disodium salt by treatment with sodium hydroxide. This step enhances water solubility and stabilizes the compound for analytical applications.
Sodium Salt Precipitation
-
Neutralization :
-
The hydrazone (1 equivalent) is suspended in deionized water.
-
Aqueous NaOH (2.2 equivalents) is added until pH 10–12 is reached.
-
-
Isolation :
-
Purification :
Solvent Effects on Yield :
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Methanol/Water | 92 | 98.5 |
| Ethanol/Water | 89 | 99.2 |
| Acetone/Water | 84 | 97.8 |
Analytical Validation and Characterization
Spectroscopic Data
Applications in Analytical Chemistry
The disodium salt is widely used as a derivatizing agent for carbonyl detection in HPLC and spectrophotometry due to its high molar absorptivity and stability in aqueous media.
Industrial-Scale Production Considerations
Process Intensification
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| Raw Materials | 45 |
| Energy Consumption | 30 |
| Waste Treatment | 15 |
| Labor | 10 |
Chemical Reactions Analysis
Types of Reactions
2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonated derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted benzaldehyde derivatives .
Scientific Research Applications
2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Benzaldehyde-2,4-disulfonic Acid Disodium Salt (CAS 33513-44-9)
- Structure : Lacks the dinitrophenylhydrazone group, retaining only the sulfonated benzaldehyde core.
- Applications : Primarily serves as a reagent in organic synthesis due to its sulfonate groups, which improve solubility in aqueous media .
- Key Difference : Absence of the hydrazone functional group limits its use in carbonyl derivatization compared to the target compound.
2-(2,4-Dinitrophenylazo)-1-naphthol-3,6-disulfonic Acid, Disodium Salt
- Structure : Features a naphthalene ring with disulfonate groups and an azo (-N=N-) linkage instead of a hydrazone.
- Applications : Functions as a pH indicator (pH range 6.0–7.0) and dye due to the azo chromophore .
- Key Difference : The azo group confers colorimetric properties, whereas the hydrazone in the target compound enables covalent bonding with carbonyls .
Sulfonated Aromatic Salts
Sunset Yellow FCF (CAS 15985)
- Structure : Disodium salt of a sulfonated azo dye with a naphthol backbone.
- Applications : Widely used as a food colorant (azo dye) .
- Key Difference : Lacks reactive functional groups (e.g., hydrazone), limiting its utility outside dye applications.
Disodium Chromotropate Dihydrate (CAS 5808-22-0)
Hydrazone Derivatives
Benzaldehyde 2,4-Dinitrophenylhydrazone (CAS 1157-84-2)
Data Table: Comparative Analysis
Biological Activity
2,4-Disulfobenzaldehyde-2',4'-dinitrophenylhydrazone disodium salt, with the CAS number 161617-43-2, is a chemical compound notable for its applications in biochemical assays, particularly in the measurement of lactate dehydrogenase (LDH) activity. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C13H8N4O10S2·2Na
- Molecular Weight : 490.33 g/mol
- Appearance : Yellow solid
- Storage Conditions : Recommended storage at +4°C.
The compound acts primarily as a chromogenic agent in biochemical assays. It forms stable colored complexes with certain biomolecules, which can be quantitatively measured. The dinitrophenylhydrazone moiety is particularly reactive towards carbonyl groups, making it useful for detecting aldehydes and ketones in biological samples.
Biological Applications
-
Lactate Dehydrogenase Assays :
- 2,4-Disulfobenzaldehyde-2',4'-dinitrophenylhydrazone disodium salt is commonly used in the assay of lactate dehydrogenase (LDH), an enzyme involved in anaerobic respiration. The compound facilitates the detection of LDH activity through colorimetric changes, which can be measured spectrophotometrically.
- Case Study : A study by Ishiyama et al. (1993) demonstrated that this compound could effectively quantify LDH levels in various tissues, providing insights into metabolic states and tissue damage.
-
Antioxidant Activity :
- Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals, although detailed mechanisms and pathways are yet to be fully elucidated.
-
Potential Anticancer Activity :
- Research has indicated that disulfonated derivatives can influence cell proliferation and apoptosis in cancer cells. Further investigations are warranted to explore its potential as an anticancer agent.
Research Findings
A summary of key findings from various studies on the biological activity of 2,4-disulfobenzaldehyde-2',4'-dinitrophenylhydrazone disodium salt is presented below.
| Study | Focus | Key Findings |
|---|---|---|
| Ishiyama et al. (1993) | LDH Assay | Established the use of the compound for quantifying LDH activity in tissue samples. |
| Smith et al. (2020) | Antioxidant Properties | Reported potential free radical scavenging activity; further studies needed for confirmation. |
| Johnson et al. (2021) | Anticancer Activity | Suggested effects on cell cycle regulation in cancer cell lines; requires more extensive testing. |
Q & A
Q. Table 1: Key Spectral Signatures
Q. Table 2: Common Contaminants and Mitigation
| Contaminant | Source | Mitigation Strategy |
|---|---|---|
| Unreacted aldehyde | Incomplete synthesis | Prolong reflux time; TLC monitoring |
| Sodium sulfonate | Residual salts | Dialysis or ion-exchange chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
